![molecular formula C8H3F6N3O B11849769 2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(trifluorometil)pirazolo[1,5-a]pirimidin-5(4H)-ona es un compuesto heterocíclico que pertenece a la familia de los pirazolo[1,5-a]pirimidina. Este compuesto es de gran interés debido a sus características estructurales únicas y aplicaciones potenciales en diversos campos, incluyendo la química medicinal y la ciencia de los materiales. La presencia de grupos trifluorometilo mejora su actividad biológica y estabilidad metabólica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2,7-Bis(trifluorometil)pirazolo[1,5-a]pirimidin-5(4H)-ona típicamente implica la ciclocondensación de 5-aminopirazoles 3,4-sustituidos con compuestos 1,3-dicarbonílicos asimétricos que contienen el grupo difluorometilo. Esta reacción se puede llevar a cabo en ácido acético para producir 7-difluorometilpirazolo[1,5-a]pirimidinas, mientras que el uso de ácido trifluoroacético forma principalmente derivados de 5-difluorometilo .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general involucra reacciones de ciclocondensación a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas, como la recristalización y la cromatografía, es esencial para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,7-Bis(trifluorometil)pirazolo[1,5-a]pirimidin-5(4H)-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes derivados hidrogenados.
Sustitución: Los grupos trifluorometilo se pueden sustituir con otros grupos funcionales bajo condiciones específicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, con la temperatura, el solvente y el catalizador desempeñando papeles cruciales.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios pirazolo[1,5-a]pirimidinas sustituidos, que pueden exhibir diferentes propiedades biológicas y químicas.
Aplicaciones Científicas De Investigación
2,7-Bis(trifluorometil)pirazolo[1,5-a]pirimidin-5(4H)-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático y ligando de receptor.
Medicina: Explorado por sus propiedades anticancerígenas, antibacterianas y antifúngicas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2,7-Bis(trifluorometil)pirazolo[1,5-a]pirimidin-5(4H)-ona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Los grupos trifluorometilo mejoran su afinidad de unión y selectividad hacia estos objetivos, lo que lleva a la modulación de diversas vías biológicas. Por ejemplo, puede actuar como un antagonista para los receptores de estrógeno, influyendo así en la señalización hormonal .
Comparación Con Compuestos Similares
Compuestos Similares
Pirazolo[3,4-d]pirimidina: Conocido por su actividad inhibitoria de CDK2 y sus posibles propiedades anticancerígenas.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Otro compuesto con una actividad biológica significativa, particularmente en el tratamiento del cáncer.
Singularidad
2,7-Bis(trifluorometil)pirazolo[1,5-a]pirimidin-5(4H)-ona es único debido a la presencia de dos grupos trifluorometilo, que mejoran significativamente su actividad biológica y estabilidad metabólica en comparación con otros compuestos similares. Esto lo convierte en un candidato valioso para futuras investigaciones y desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C8H3F6N3O |
|---|---|
Peso molecular |
271.12 g/mol |
Nombre IUPAC |
2,7-bis(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H3F6N3O/c9-7(10,11)3-1-5-15-6(18)2-4(8(12,13)14)17(5)16-3/h1-2H,(H,15,18) |
Clave InChI |
ZAEWRQLMKKQVCL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=CC(=N2)C(F)(F)F)NC1=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



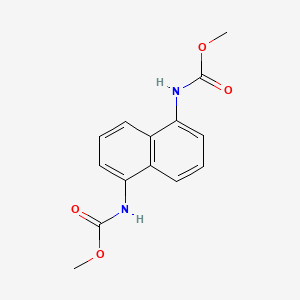

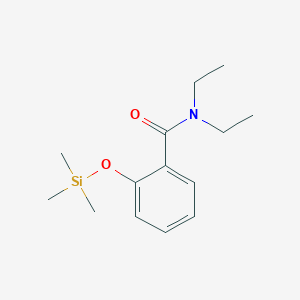
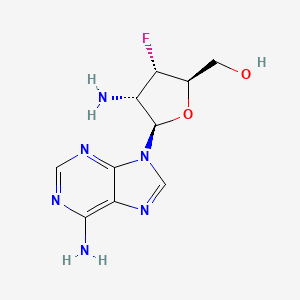

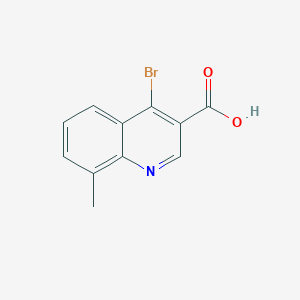
![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)

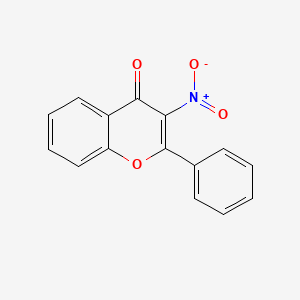
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)

![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)
